molecular formula C18H20ClNO2 B1681006 SKF83959 CAS No. 80751-85-5

SKF83959

Cat. No.: B1681006
CAS No.: 80751-85-5
M. Wt: 317.8 g/mol
InChI Key: JXMYTVOBSFOHAF-UHFFFAOYSA-N
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Description

SKF-83959, also known as 6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine, is a synthetic benzazepine derivative. It is primarily used in scientific research due to its unique pharmacological properties. SKF-83959 acts as an agonist at the D1-D2 dopamine receptor heteromer and has been shown to modulate sigma-1 receptors .

Scientific Research Applications

SKF-83959 has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

SKF-83,959 is a potent and selective dopamine D1-like receptor partial agonist . It has K i values for rat D1, D5, D2, and D3 receptors are 1.18, 7.56, 920, and 399 nM, respectively . SKF-83,959 is also a potent allosteric modulator of sigma (σ)-1 receptor . It belongs to the benzazepine family and has improvements on cognitive dysfunction .

Cellular Effects

SKF-83,959 has been shown to have neuroprotective and anti-parkinsonian effects through selective activation of phosphoinositol-linked D1 receptor and promotes migration of cultures astrocytes by ERK1/2 activation . It suppresses excitatory synaptic transmission in rat hippocampus via a dopamine receptor-independent mechanism .

Molecular Mechanism

SKF-83,959 acts as an agonist at the D1-D2 dopamine receptor heteromer . It behaves as a full agonist at the D1 protomer and a high-affinity partial agonist at the D2 protomer . It was further shown to act as an allosteric modulator of the sigma-1 receptor .

Temporal Effects in Laboratory Settings

In a study on operant behaviors, SKF-83,959 disrupted the performance of fixed-interval 30-second (FI30) and differential reinforcement of low-rate response 10-second (DRL10) behaviors in a dose-dependent manner . The therapeutic effect did not diminish during treatment .

Dosage Effects in Animal Models

In animal models, SKF-83,959 (0.5 and 1 mg/kg; i.p.; 1 hour) reversed the scopolamine-induced cognitive impairments in the passive avoidance task and Y-Maze test . Female rats showed greater sensitivity and dose-dependent susceptibility than male rats to the anxiogenic-like effects of low doses of SKF-83,959 .

Metabolic Pathways

It is known to stimulate PIP2 hydrolysis in membranes .

Subcellular Localization

It is known to suppress excitatory synaptic transmission in rat hippocampus , suggesting it may interact with synaptic proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKF-83959 involves several steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

While specific industrial production methods for SKF-83959 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

SKF-83959 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SKF-83959

SKF-83959 is unique due to its dual action on both D1 and D2 dopamine receptors and its ability to modulate sigma-1 receptors. This combination of activities makes it a valuable tool in research and a potential candidate for therapeutic applications .

Properties

IUPAC Name

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMYTVOBSFOHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043818
Record name SKF 83959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80751-85-5
Record name 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80751-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SK&F 83959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 83959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-83959
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ9F3C4Q0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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